molecular formula C18H20N8O B11143401 1',3',5'-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

1',3',5'-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11143401
M. Wt: 364.4 g/mol
InChI Key: ILKDTFNNHPVEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,3’,5’-Trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’,5’-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step reactions. One common approach is the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the generation of a wide variety of derivatives by varying the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1’,3’,5’-Trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

1’,3’,5’-Trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’,3’,5’-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1’,3’,5’-Trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 1’,3’,5’-trimethyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N8O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H20N8O/c1-11-17(12(2)25(3)24-11)13-10-14(21-20-13)18(27)19-8-7-16-23-22-15-6-4-5-9-26(15)16/h4-6,9-10H,7-8H2,1-3H3,(H,19,27)(H,20,21)

InChI Key

ILKDTFNNHPVEOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.